1-[(2,5-difluorophenyl)sulfonyl]Piperidine
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Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]Piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2,5-difluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]Piperidine typically involves the reaction of piperidine with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)sulfonyl]Piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]Piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,5-difluorophenyl)sulfonyl]Piperidine-4-carboxylic acid
- 2,5-difluorobenzenesulfonamide
- 5-bromo-2,4-difluorobenzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a sulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H13F2NO2S |
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Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13F2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
UUCJVIJMWVZPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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